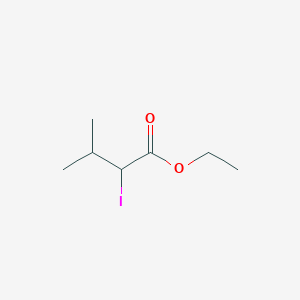
Ethyl 2-iodo-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-iodo-3-methylbutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an iodine atom attached to the second carbon of a 3-methyl-butyric acid ethyl ester backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-iodo-3-methylbutanoate typically involves the iodination of 3-methyl-butyric acid ethyl ester. One common method is the reaction of 3-methyl-butyric acid ethyl ester with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the ester to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-iodo-3-methylbutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiourea in polar solvents (e.g., water, ethanol) at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Oxidizing agents like potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of derivatives such as 2-hydroxy-3-methyl-butyric acid ethyl ester, 2-amino-3-methyl-butyric acid ethyl ester, or 2-thio-3-methyl-butyric acid ethyl ester.
Reduction: Formation of 3-methyl-butyric acid ethyl ester.
Oxidation: Formation of 2-iodo-3-methyl-butyric acid.
Applications De Recherche Scientifique
Ethyl 2-iodo-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-iodo-3-methylbutanoate depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In reduction reactions, the iodine atom is removed, resulting in the formation of a simpler molecule. In oxidation reactions, the ester group is converted to a carboxylic acid, altering the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbutanoic acid ethyl ester: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.
3-Methylbutanoic acid ethyl ester: Similar structure but with the iodine atom at a different position, leading to different chemical behavior.
2-Iodo-3-methylbutanoic acid: Similar structure but without the ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-iodo-3-methylbutanoate is unique due to the presence of both an iodine atom and an ester group in its structure. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H13IO2 |
|---|---|
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
ethyl 2-iodo-3-methylbutanoate |
InChI |
InChI=1S/C7H13IO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3 |
Clé InChI |
UZKDJNBCADXTLY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















